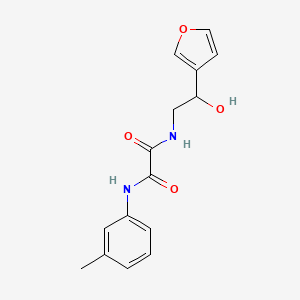

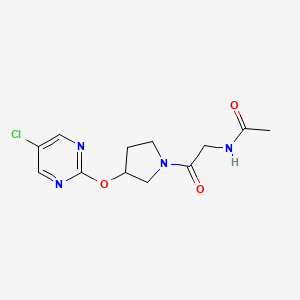

![molecular formula C10H11Cl2N B2955269 5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197057-06-8](/img/structure/B2955269.png)

5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a chemical compound with the CAS Number: 1538359-43-1 . It has a molecular weight of 179.65 and its IUPAC name is 5’-chlorospiro[cyclopropane-1,3’-indoline] . It appears as a yellow to brown sticky oil to semi-solid .

Synthesis Analysis

The synthesis of spirocyclopropane annelated to six- and five-member rings has been demonstrated in recent decades . Various methods for the synthesis of these compounds have been reported . For instance, a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one was reported by Magnien and Tom in 1966 .Molecular Structure Analysis

The InChI code for 5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is 1S/C10H10ClN/c11-7-1-2-9-8 (5-7)10 (3-4-10)6-12-9/h1-2,5,12H,3-4,6H2 . The molecular formula is C10H10ClN .Chemical Reactions Analysis

Spirocyclopropane compounds have been synthesized through various reactions, including the Corey–Chaykovsky reaction . In this reaction, fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield azine . In the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9’-fluorene] is produced .Physical And Chemical Properties Analysis

5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has a molecular weight of 179.65 . It is a yellow to brown sticky oil to semi-solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Pharmacology

In pharmacology, this compound could be explored for its potential as a precursor in the synthesis of various pharmacologically active molecules . Its structure suggests it could be useful in creating compounds with CNS activity due to the presence of the indoline moiety .

Organic Synthesis

“5’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride” can serve as a building block in organic synthesis. Its spirocyclic structure is particularly interesting for constructing complex molecules with high stereoselectivity , which is a valuable trait in synthesizing drugs and other bioactive molecules .

Medicinal Chemistry

In medicinal chemistry, the compound’s spirocyclic framework is noteworthy. Spirocyclic compounds are known for their three-dimensional complexity, which can lead to enhanced binding affinity and selectivity towards biological targets, potentially leading to new therapeutic agents .

Biochemistry

Biochemically, the compound could be used to study protein-ligand interactions , especially for proteins that interact with small-molecule ligands. The chloro and cyclopropane groups may offer unique interactions with amino acid residues within the protein’s active site .

Chemical Engineering

From a chemical engineering perspective, the compound could be used in the development of process chemistry for the large-scale synthesis of spirocyclic compounds. Its stability and reactivity would be key factors in optimizing production processes .

Materials Science

Lastly, in materials science, the compound might be used to create novel organic semiconductors or photovoltaic materials . The indoline moiety could contribute to electronic properties beneficial for these applications .

Safety and Hazards

properties

IUPAC Name |

5-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDKTIJXOHREGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

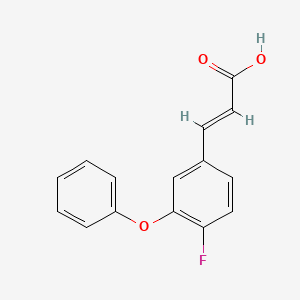

![1-(2-chloro-6-fluorobenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2955192.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)

![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)

![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)

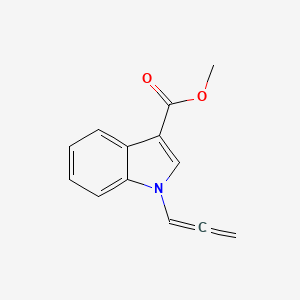

![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)

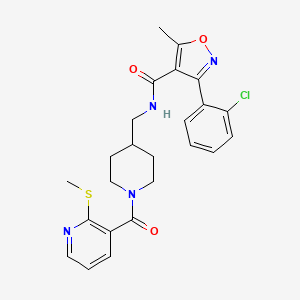

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2955207.png)

![3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2955208.png)